2,5-Dinitrophenol

Description

Properties

IUPAC Name |

2,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEZBKLLMKVIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Record name | 2,5-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8575 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022021 | |

| Record name | 2,5-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dinitrophenol is a yellow crystalline solid with a sweet musty odor. Sinks and mixes slowly with water. (USCG, 1999), Yellow solid; [Merck Index] Light yellow crystals; [MSDSonline] | |

| Record name | 2,5-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8575 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ether, benzene, Slightly soluble in cold alcohol; soluble in hot alcohol, fixed alkali hydroxides, In water, 0.68 g/L, In water, 385 mg/L at 25 °C | |

| Record name | 2,5-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.68 (USCG, 1999) - Denser than water; will sink | |

| Record name | 2,5-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8575 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000122 [mmHg], 1.22X10-4 mm Hg at 20 °C | |

| Record name | 2,5-Dinitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow monoclinic prisms or needles from water, ligand, Yellow crystals | |

CAS No. |

329-71-5 | |

| Record name | 2,5-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8575 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DINITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSD25Q268Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226.4 °F (USCG, 1999), 108 °C, MP: also stated as 104 °C | |

| Record name | 2,5-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8575 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dinitrophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,5-Dinitrophenol chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,5-Dinitrophenol for Researchers and Drug Development Professionals

Introduction

This compound (2,5-DNP) is a synthetically produced organic compound belonging to the dinitrophenol class of chemicals.[1] Historically, dinitrophenols, particularly the 2,4-isomer, have been utilized in various industrial applications, including the manufacturing of dyes, wood preservatives, and as pesticides.[1][2] Notably, 2,4-Dinitrophenol was transiently used as a weight-loss drug in the 1930s due to its profound effect on metabolic rate, a practice that was discontinued due to severe toxicity.[2] While much of the historical and toxicological focus has been on the 2,4-isomer, this compound presents its own unique set of chemical and biological properties that are of significant interest to the scientific community. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on its application in research and drug development.

Chemical Structure and Properties

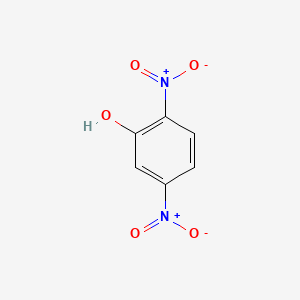

This compound is characterized by a phenol ring substituted with two nitro groups at the 2 and 5 positions.[3] The presence of the electron-withdrawing nitro groups significantly influences the chemical properties of the phenol moiety.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₅ | [3] |

| Molecular Weight | 184.11 g/mol | [3] |

| CAS Number | 329-71-5 | [3] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 108 °C | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and benzene. | [5] |

| pKa | 5.21 | [5] |

The acidity of the phenolic hydroxyl group is increased due to the inductive and resonance effects of the nitro groups, resulting in a lower pKa compared to phenol. This property is crucial for its biological activity as a protonophore.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the nitration of a suitable precursor. A common method involves the nitration of m-nitrophenol.

Experimental Protocol: Synthesis of this compound from m-Nitrophenol

This protocol is a generalized procedure and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

m-Nitrophenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid

-

Ice

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. The temperature should be maintained below 10 °C.

-

Nitration: Slowly add m-nitrophenol to the cooled nitrating mixture with continuous stirring. The temperature should be carefully controlled and kept below 20 °C to prevent over-nitration and side reactions.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete reaction. The reaction mixture is then poured onto crushed ice to precipitate the crude product.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove excess acid.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield yellow crystals.[6]

Biochemical Mechanism of Action: Mitochondrial Uncoupling

The primary biochemical effect of dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[7] This process is central to their biological activity and toxicity.

Dinitrophenols act as protonophores, which are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[7] The energy generated from the electron transport chain is then released as heat instead of being used to produce ATP.[7] This leads to an increased metabolic rate and oxygen consumption as the body attempts to compensate for the reduced ATP production.[7]

While the 2,4-isomer is a potent uncoupling agent, studies have indicated that the 2,5-isomer is less potent in stimulating oxygen consumption.[1]

Caption: Mechanism of mitochondrial uncoupling by this compound.

Applications in Research and Drug Development

Due to its ability to modulate mitochondrial function, this compound and other dinitrophenols are valuable tools in biomedical research.

-

Studying Mitochondrial Respiration: It can be used to investigate the mechanisms of cellular respiration and the effects of uncoupling on various cellular processes.

-

Neuroprotection Research: Some studies have explored the potential neuroprotective effects of low doses of dinitrophenols, suggesting that mild mitochondrial uncoupling may be beneficial in certain neurodegenerative conditions.[8]

-

Cancer Research: The altered metabolism of cancer cells has led to investigations into the use of mitochondrial uncouplers to selectively target these cells.[9]

-

Medicinal Chemistry: The dinitrophenol scaffold can serve as a starting point for the development of novel therapeutic agents that target mitochondrial function.[10]

Toxicological Profile and Safety

This compound is a toxic compound, and exposure can lead to a range of adverse health effects.[11]

Toxicity Data for Dinitrophenol Isomers (Intraperitoneal LD50 in Rats)

| Isomer | LD50 (mg/kg) | Source |

| 2,3-Dinitrophenol | >500 | [1] |

| 2,4-Dinitrophenol | 30 | [1] |

| This compound | 150 | [5] |

| 2,6-Dinitrophenol | 40 | [1] |

| 3,4-Dinitrophenol | 98 | [12] |

| 3,5-Dinitrophenol | 45 | [12] |

Symptoms of dinitrophenol poisoning include hyperthermia, tachycardia, sweating, and rapid breathing.[13] In severe cases, it can be fatal. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[13]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices.

Experimental Protocol: HPLC Analysis of this compound

This is a general reverse-phase HPLC method that can be adapted for specific applications.[13]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to improve peak shape.[13]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards.

-

Sample Preparation: Depending on the matrix, sample preparation may involve extraction, filtration, and dilution to bring the analyte concentration within the calibration range.

-

Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons, with chemical shifts and coupling patterns determined by the positions of the nitro and hydroxyl groups.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the C=C stretching of the aromatic ring, and the strong symmetric and asymmetric stretches of the nitro groups.[15]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of nitro groups and other fragments from the aromatic ring.[3][16]

References

- This compound on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/product/separation-of-25-dinitrophenol-on-newcrom-r1-hplc-column/]

- A Comparative Analysis of 3,4-Dinitrophenol and Other Mitochondrial Uncoupling Agents. Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B15480319-A-Comparative-Analysis-of-3-4-Dinitrophenol-and-Other-Mitochondrial-Uncoupling-Agents.pdf]

- dinitrophenol Activators. Santa Cruz Biotechnology. [URL: https://www.scbt.

- A Comparative Review of Dinitrophenol Uncoupling Agents: Efficacy, Safety, and Mechanism. Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B15480319-A-Comparative-Review-of-Dinitrophenol-Uncoupling-Agents-Efficacy-Safety-and-Mechanism.pdf]

- This compound - CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/20595]

- Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.

- This compound - Hazardous Agents - Haz-Map. [URL: https://haz-map.com/Agents/280]

- This compound(329-71-5) MS spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_329-71-5_MS.htm]

- This compound | C6H4N2O5 | CID 9284. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9492]

- LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. [URL: https://www.researchgate.

- [Use of the aliphatic amine reaction with this compound in antibiotic analysis]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1126780/]

- This compound - Hazardous Agents. Haz-Map. [URL: https://haz-map.com/agent?id=280]

- IR handout.pdf. [URL: https://www.csun.edu/sites/default/files/IR%20handout.pdf]

- Which solvents should I use to recrystalize P-anisidine and DNP individually?. [URL: https://www.researchgate.net/post/Which_solvents_should_I_use_to_recrystalize_P-anisidine_and_DNP_individually]

- This compound(329-71-5)ir1. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_329-71-5_IR1.htm]

- This compound(329-71-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_329-71-5_1HNMR.htm]

- DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4524450/]

- 2,4-Dinitrophenol. Wikipedia. [URL: https://en.wikipedia.org/wiki/2,4-Dinitrophenol]

- A simple HPLC method for the determination of 2,4 - dinitrophenyl derivatives of glyphosate and aminomethylphosphonic acid appli. SFU Summit. [URL: https://summit.sfu.ca/item/5871]

- Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B15480319-Application-Note-Mass-Spectrometry-Fragmentation-Analysis-of-2-2-4-Dinitrophenoxy-benzaldehyde.pdf]

- "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch". UNM Digital Repository. [URL: https://digitalrepository.unm.edu/hsc_etds/154/]

- 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11904]

- Preconcentration and determination of bisphenol A, naphthol and dinitrophenol from environmental water samples by dispersive liquid-phase microextraction and HPLC. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25482a]

- recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B15480319-recrystallization-methods-for-purifying-2-2-4-Dinitrophenoxy-benzaldehyde.pdf]

- Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. Benchchem. [URL: https://www.benchchem.

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.

- Analyzing Phenolic Pollutants in Water Using U-HPLC. [URL: https://assets.thermofisher.

- 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [URL: https://www.oc-praktikum.de/nop/en/instructions/pdf/5001_en.pdf]

- 2-amino-4-nitrophenol. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0057]

- Mitochondrial uncouplers with an extraordinary dynamic range. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4400293/]

- Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. [URL: https://www.jstage.jst.go.jp/article/cpb1958/17/4/17_4_902/_pdf]

- 2,4 Dinitrophenol as Medicine. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6472223/]

- The mitochondrial uncoupler 2,4-dinitrophenol attenuates sodium nitroprusside-induced toxicity in Drosophila melanogaster: Potential involvement of free radicals. [URL: https://www.researchgate.net/publication/282330689_The_mitochondrial_uncoupler_24-dinitrophenol_attenuates_sodium_nitroprusside-induced_toxicity_in_Drosophila_melanogaster_Potential_involvement_of_free_radicals]

- LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. ResearchGate. [URL: https://www.researchgate.

- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. [URL: https://www.acdlabs.com/blog/the-basics-of-interpreting-a-proton-1h-nmr-spectrum/]

- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [URL: https://emerypharma.

- Exploring the therapeutic potential of mitochondrial uncouplers in cancer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389279/]

- RU2488575C1 - Method of producing 2,4-dinitrophenol. Google Patents. [URL: https://patents.google.

- CN104045565A - Preparation method of 2,4-dinitrophenol. Google Patents. [URL: https://patents.google.

- Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [URL: https://www.youtube.

- 2,4-Dinitrophenol(51-28-5)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_51-28-5_IR1.htm]

- An “Old New Drug”: A Gas Chromatography/Mass Spectrometry (GC/MS) Method for Screening and Quantitation of 2,4-DNP in Postmortem Blood Specimens and Three Fatal Poisoning Cases Reports. American Academy of Forensic Sciences. [URL: https://www.aafs.

- IR Chart. [URL: https://www2.ups.edu/faculty/hanson/Spectroscopy/IR/IRChart.html]

Sources

- 1. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H4N2O5 | CID 9492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Use of the aliphatic amine reaction with this compound in antibiotic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. This compound(329-71-5) 1H NMR [m.chemicalbook.com]

- 15. This compound(329-71-5) IR Spectrum [m.chemicalbook.com]

- 16. This compound(329-71-5) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Mitochondrial Mechanism of Action of 2,5-Dinitrophenol

Executive Summary

2,5-Dinitrophenol (DNP) is a potent metabolic modulator that functions as a protonophore, effectively uncoupling oxidative phosphorylation within the mitochondria. This guide provides a detailed technical examination of its core mechanism of action. By functioning as a lipophilic weak acid, DNP shuttles protons across the inner mitochondrial membrane, dissipating the crucial proton-motive force that drives ATP synthesis. The consequence is a rapid increase in oxygen consumption and a shift of metabolic energy from ATP production to heat generation. This document delineates the physicochemical properties of DNP that enable this action, presents the cascade of biochemical events following its introduction to the mitochondrial environment, and provides validated experimental protocols for researchers to investigate and quantify its effects. We will explore methodologies for measuring oxygen consumption rates, mitochondrial membrane potential, and ATP levels, complete with data interpretation guidelines and visualizations to elucidate these complex processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DNP's mitochondrial bioenergetic effects.

Introduction: The Chemiosmotic Engine and the Role of Uncouplers

Mitochondria are the primary sites of cellular ATP production in eukaryotes, operating through a process known as oxidative phosphorylation (OXPHOS). The chemiosmotic theory, a cornerstone of bioenergetics, posits that the energy released from the oxidation of substrates by the electron transport chain (ETC) is used to pump protons (H+) from the mitochondrial matrix into the intermembrane space. This action establishes an electrochemical gradient, termed the proton-motive force (PMF), composed of both a pH gradient and a membrane potential (ΔΨm).[1] This stored potential energy is then utilized by ATP synthase, which allows protons to flow back down their concentration gradient into the matrix, driving the phosphorylation of ADP to ATP.

The efficiency of this system is defined by the "coupling" of electron transport to ATP synthesis. Any substance that disrupts this linkage is known as an uncoupling agent.[2][3] These agents create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing the ATP synthase complex.[1][2] Consequently, the energy stored in the proton gradient is not captured as ATP but is instead dissipated as heat.[4] this compound is a classic example of such a chemical uncoupler.[2]

Physicochemical Properties of this compound

The efficacy of DNP as a protonophore is a direct result of its specific chemical properties. It is an organic compound belonging to the dinitrophenol class.[5]

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₅ | [6][7] |

| Molar Mass | 184.11 g/mol | [6][7] |

| Appearance | Yellow crystalline solid | [7][8] |

| Solubility | Soluble in ether, benzene, hot water, and ethanol | [6][8] |

| Acidity (pKa) | ~4.0 (for 2,4-DNP) | [9] |

| Lipophilicity (LogP) | 1.75 | [7] |

Two key features are critical to its mechanism:

-

Weak Acidity: The phenolic hydroxyl group can be deprotonated. The presence of two electron-withdrawing nitro groups delocalizes the negative charge of the resulting phenoxide ion, making the protonated form a relatively strong weak acid.[1]

-

Lipophilicity: Both the protonated (neutral) and deprotonated (anionic) forms of DNP are sufficiently hydrophobic to dissolve in and diffuse across the lipid bilayer of the inner mitochondrial membrane.[1][10]

Core Mechanism of Action: The Proton Shuttle

DNP acts as a proton shuttle or ionophore, creating a futile cycle of proton transport across the inner mitochondrial membrane that is independent of ATP synthase.[2][11] This process can be broken down into a sequence of steps:

-

Protonation in the Intermembrane Space: The intermembrane space has a lower pH (higher proton concentration) due to the action of the ETC. In this acidic environment, the anionic DNP molecule readily picks up a proton to become its neutral, protonated form.

-

Diffusion Across the Inner Membrane: The now-neutral, lipophilic DNP molecule diffuses freely across the inner mitochondrial membrane, moving down its concentration gradient into the matrix.[10]

-

Deprotonation in the Matrix: The mitochondrial matrix is alkaline (lower proton concentration) relative to the intermembrane space. Upon entering this environment, the DNP molecule releases its proton, reverting to its anionic form.[11]

-

Return to the Intermembrane Space: The negatively charged DNP anion is then driven back across the inner mitochondrial membrane into the intermembrane space by the positive-outward membrane potential (ΔΨm), completing the cycle.

This continuous shuttling effectively collapses the proton gradient.[12] The ETC works at an accelerated rate to try and maintain the gradient, leading to a significant increase in oxygen consumption, but since the protons bypass ATP synthase, ATP production is severely diminished.[2][13]

Caption: General experimental workflow for studying DNP's effects.

Applications and Critical Toxicological Profile

Historically, DNP was used as a weight-loss drug in the 1930s due to its ability to dramatically increase metabolic rate. [9][14]However, it was quickly banned after numerous reports of severe toxicity and death. [15][16]The therapeutic window for DNP is exceptionally narrow; a slight overdose can lead to a runaway feedback loop of hyperthermia, causing a fatal increase in body temperature. [9][11]Other toxic effects include cataracts, tachycardia, and organ damage. [17][18] Despite its dangers, DNP continues to be used illicitly for weight loss and bodybuilding. [17][19]From a research perspective, its potent and well-characterized mechanism makes it an invaluable tool for studying mitochondrial bioenergetics. Furthermore, research into controlled-release formulations and targeted delivery of DNP-like molecules continues, exploring potential therapeutic applications for conditions like non-alcoholic fatty liver disease and neurodegenerative disorders, where mild mitochondrial uncoupling may be beneficial. [9][20]

Conclusion

The mechanism of action of this compound in mitochondria is a classic example of chemical uncoupling of oxidative phosphorylation. Its ability to act as a protonophore, shuttling protons across the inner mitochondrial membrane, provides a direct and potent method for dissipating the proton-motive force. This leads to a predictable and measurable suite of effects, including increased oxygen consumption, decreased mitochondrial membrane potential, and a profound reduction in ATP synthesis, with the liberated energy being lost as heat. Understanding this mechanism is not only crucial for appreciating the compound's significant toxicity but also for leveraging it as a powerful tool in the fundamental study of cellular metabolism and bioenergetics.

References

- Dr.Oracle. (2025, May 25). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?

- Quora. (2021, August 27). Would adding DNP decrease the number of protons needed to create an ATP molecule?

- Profnit. 2 4 Dinitrophenol Effect On Mitochondria.

- brainly.com. (2023, December 27). [FREE] The drug 2,4-dinitrophenol (DNP) destroys the proton gradient across the inner mitochondrial membrane. What.

- PubMed Central. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos.

- ChemicalBook. (2024, December 18). This compound | 329-71-5.

- Cayman Chemical. Oxygen Consumption/MitoMembrane Potential Dual Assay Kit.

- ResearchGate. Artificial collapse of proton gradient across the inner mitochondrial...

- Wikipedia. 2,4-Dinitrophenol.

- JoVE. (2024, April 12). Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay.

- ChemBK. (2024, April 9). 2,5-Dinitrofenol.

- Creative Biogene. mtCheck™ Mitochondria Oxygen Consumption Rate Assay Kit.

- PubChem. This compound | C6H4N2O5 | CID 9492.

- PMC - NIH. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya.

- Thermo Fisher Scientific - US. Assays for Mitochondria Function.

- NCBI Bookshelf - NIH. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols.

- ResearchGate. 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation....

- ResearchGate. (2025, August 6). Deliberate poisoning with dinitrophenol (DNP): An unlicensed weight loss pill.

- ResearchGate. (2022, September 20). The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review.

- PubMed. (2004, October). The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord.

- Oxford Academic. Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death.

- PMC - NIH. (2020, November 20). A simple indirect colorimetric assay for measuring mitochondrial energy metabolism based on uncoupling sensitivity.

- PubMed. Dinitrophenol and obesity: an early twentieth-century regulatory dilemma.

- Ovid. (2006, June). Targeting Dinitrophenol to Mitochondria : Bioscience Reports.

- PubMed Central. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death.

- Human Metabolome Database. (2021, September 10). Showing metabocard for this compound (HMDB0245504).

- DigitalCommons@UMaine. How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler?

- CAMEO Chemicals - NOAA. This compound.

- PubMed Central. (2025, December 8). Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases.

- ResearchGate. (2025, August 7). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. | Request PDF.

- PubMed Central. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases.

- News-Medical.net. (2025, December 24). Researchers develop mild mitochondrial uncouplers for obesity treatment.

- PubMed. Cutaneous drug toxicity from 2,4-dinitrophenol (DNP): Case report and histological description.

- Quora. (2021, February 12). Dinitrophenol-an uncoupler that makes the inner mitochondrial membrane leaky to protons.It was used as a weightloss drug.What effect DNP to have on the change in pH across membrane? Why do you think might be an effective weightloss drug?

Sources

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0245504) [hmdb.ca]

- 6. chembk.com [chembk.com]

- 7. This compound | C6H4N2O5 | CID 9492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 329-71-5 [chemicalbook.com]

- 9. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brainly.com [brainly.com]

- 13. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Dinitrophenol and obesity: an early twentieth-century regulatory dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cutaneous drug toxicity from 2,4-dinitrophenol (DNP): Case report and histological description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. acmcasereport.org [acmcasereport.org]

- 20. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

The Protonophore 2,4-Dinitrophenol: A Technical Guide to its Historical Application in Bioenergetics and Metabolic Research

Introduction: A Double-Edged Sword in Scientific Discovery

The synthetic compound 2,4-Dinitrophenol (DNP) holds a unique and cautionary place in the annals of biomedical research. Initially synthesized for industrial applications such as the manufacturing of explosives, pesticides, and dyes, its profound biological effects were discovered serendipitously through tragic occupational exposures.[1][2] Workers in munitions factories during World War I who were exposed to DNP experienced significant weight loss, a consequence of a dramatically increased metabolic rate.[2][3] This observation catapulted DNP into the scientific spotlight, leading to its brief and controversial use as the first synthetic weight-loss drug in the 1930s.[4][5] However, its narrow therapeutic window and severe, often fatal, toxicity led to its ban for human consumption by the U.S. Food and Drug Administration in 1938.[5][6]

Despite its checkered clinical history, the very properties that made DNP a dangerous diet aid also rendered it an invaluable tool for researchers. As a potent uncoupler of oxidative phosphorylation, DNP provided a chemical key to unlock the intricate mechanisms of cellular energy production.[7][8] This technical guide provides an in-depth exploration of the historical use of dinitrophenols in research, offering insights into the experimental designs, core methodologies, and foundational discoveries that have shaped our understanding of mitochondrial bioenergetics.

Core Mechanism of Action: The Protonophore Effect

The primary mechanism by which DNP exerts its biological effects is through its action as a protonophore, a lipid-soluble molecule that can transport protons (H+) across biological membranes.[7] In the context of cellular respiration, DNP specifically targets the inner mitochondrial membrane, the site of the electron transport chain (ETC) and ATP synthesis.

The ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force is the potential energy that drives ATP synthase to produce ATP from ADP and inorganic phosphate (Pi). DNP, being a weak acid, can become protonated in the acidic intermembrane space, traverse the inner mitochondrial membrane, and then release its proton into the more alkaline matrix, effectively creating a "short-circuit" in the proton gradient.[4][7] This uncoupling of electron transport from ATP synthesis has two major consequences:

-

Increased Oxygen Consumption: With the proton gradient continually dissipated, the ETC works at an accelerated rate to try and re-establish it, leading to a significant increase in oxygen consumption.

-

Heat Production: The energy stored in the proton gradient that would normally be used for ATP synthesis is instead released as heat, leading to a thermogenic effect.[4]

This fundamental mechanism made DNP a powerful tool to experimentally manipulate and study the processes of cellular respiration and energy transduction.

Visualizing the Mechanism: DNP as a Mitochondrial Uncoupler

Caption: DNP shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling the electron transport chain from ATP synthesis.

Historical Experimental Applications of Dinitrophenol

The unique properties of DNP made it a versatile tool in the nascent field of bioenergetics. Researchers utilized DNP in a variety of experimental systems, from isolated mitochondria to whole organisms, to probe the fundamental principles of cellular metabolism.

In Vitro Studies: Dissecting Mitochondrial Function

Isolated mitochondria provided a clean and controllable system to study the direct effects of DNP on oxidative phosphorylation.

1. Measurement of Oxygen Consumption:

A key application of DNP in studies with isolated mitochondria was to determine the respiratory control ratio (RCR), a measure of the tightness of coupling between electron transport and ATP synthesis.

Experimental Protocol: Measuring Oxygen Consumption in Isolated Mitochondria with DNP

1. Mitochondrial Isolation: a. Euthanize the animal (e.g., rat) and rapidly excise the liver. b. Mince the tissue in ice-cold isolation buffer (e.g., containing sucrose, mannitol, and EGTA). c. Homogenize the tissue using a Potter-Elvehjem homogenizer. d. Centrifuge the homogenate at low speed to pellet nuclei and cell debris. e. Centrifuge the resulting supernatant at high speed to pellet the mitochondria. f. Wash the mitochondrial pellet with isolation buffer and resuspend in a small volume.[9][10]

2. Oxygen Consumption Measurement (using a Clark-type oxygen electrode): a. Add respiration buffer to the electrode chamber and allow the baseline to stabilize. b. Add a respiratory substrate (e.g., glutamate/malate or succinate). c. Add a known amount of ADP to initiate "State 3" respiration (active ATP synthesis). d. Once the ADP is phosphorylated to ATP, respiration will slow to "State 4" (resting state). e. Add a specific concentration of DNP (typically in the range of 5-50 µM) to induce maximal uncoupled respiration.[1][11]

3. Data Analysis: a. The RCR is calculated as the ratio of the State 3 respiratory rate to the State 4 respiratory rate. b. The effect of DNP is observed as a rapid increase in oxygen consumption, often exceeding the State 3 rate, indicating uncoupling.

2. Measurement of ATP Synthesis:

The direct consequence of mitochondrial uncoupling by DNP is a decrease in ATP production. This was a critical aspect to demonstrate its mechanism of action.

Experimental Protocol: Measuring ATP Levels in DNP-Treated Cells

1. Cell Culture and Treatment: a. Plate cells (e.g., L6 muscle cells, Calu-6 lung cancer cells) in a multi-well plate and allow them to adhere. b. Treat the cells with varying concentrations of DNP (e.g., 0.1 mM to 5 mM) for a defined period (e.g., 15-30 minutes).[12] Include a vehicle-treated control group.

2. Cell Lysis: a. After treatment, wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells using a lysis buffer compatible with ATP assays to release the cellular ATP.[13]

3. ATP Quantification: a. Use a luciferin/luciferase-based ATP assay kit. b. Add the luciferase reagent to the cell lysate. The enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.[13] c. Measure the luminescence using a luminometer.

4. Data Analysis: a. The amount of light emitted is directly proportional to the ATP concentration. b. Compare the luminescence signals from DNP-treated cells to the control cells to quantify the reduction in ATP levels.

In Vivo Studies: Investigating Systemic Metabolism

Animal models were crucial for understanding the physiological consequences of mitochondrial uncoupling.

1. Metabolic Rate and Body Weight Studies:

Early research focused on confirming the effects of DNP on whole-body metabolism, mirroring the observations in humans.

Experimental Protocol: In Vivo Metabolic Study in Mice

1. Animal Model and DNP Administration: a. Use a suitable mouse model (e.g., C57BL/6J mice). b. Administer DNP through various routes, such as in the drinking water (e.g., 800 mg/liter) or via intraperitoneal injections (e.g., 1-5 mg/kg).[2][3][14][15]

2. Metabolic Monitoring: a. House the mice in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER). b. Monitor food and water intake, as well as body weight and composition (fat and lean mass).

3. Data Analysis: a. Compare the metabolic parameters and body weight changes between DNP-treated and control groups. b. These studies historically demonstrated that DNP increases the basal metabolic rate, leading to weight loss primarily through the reduction of fat mass.[2]

Quantitative Data Summary: DNP Concentrations in Research

The effective concentration of DNP varies significantly depending on the experimental system. The following table provides a summary of typical concentrations and dosages reported in historical and more recent research literature.

| Experimental System | Typical DNP Concentration/Dosage | Observed Effect | Reference(s) |

| Isolated Rat Liver Mitochondria | 5-50 µM | Increased oxygen consumption, uncoupling | [1][11] |

| Cultured Neuronal Cells | 10-40 µM | Mitochondrial membrane depolarization | [7] |

| Human Lung Cancer Cells (Calu-6) | ~200 µM (EC50) | Decreased cell viability, apoptosis | [7] |

| L6 Muscle Cells | 0.1-5 mM | Decreased cellular ATP levels | [12] |

| In Vivo (Mice, IP injection) | 1-5 mg/kg | Upregulation of BDNF in the hippocampus | [3] |

| In Vivo (Mice, drinking water) | 800 mg/liter | Increased energy expenditure, weight loss | [2][14] |

| In Vivo (Rats, drinking water) | 30 mg/kg/day | Decreased ATP formation in muscle | [16] |

The Legacy of Dinitrophenol in Bioenergetics

The work of pioneers in bioenergetics, such as Efraim Racker, was instrumental in elucidating the mechanism of ATP synthesis. While Racker is more famously associated with the reconstitution of the F1F0-ATPase and providing definitive proof for Peter Mitchell's chemiosmotic theory, uncouplers like DNP were fundamental tools in these and other contemporary studies.[16] They allowed researchers to dissect the components of oxidative phosphorylation by chemically separating the processes of electron transport and ATP synthesis. For instance, the observation that DNP stimulates ATPase activity in mitochondrial fragments was a key piece of evidence in understanding the reversible nature of the ATP synthase enzyme.[17]

Comparative Insights: DNP vs. Other Uncouplers

DNP was not the only uncoupling agent used in research. Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is another potent protonophore that was and continues to be widely used. While both DNP and FCCP act as protonophores, they can exhibit different potencies and secondary effects depending on the biological system. For example, in some studies, FCCP has been shown to be a more potent uncoupler than DNP at lower concentrations.[13] The choice between DNP and other uncouplers often depended on the specific research question, the experimental model, and the historical context of the research.

Limitations and the Decline in Use

The very potency of DNP is also its greatest drawback. Its narrow therapeutic index and high toxicity, which led to its ban as a drug, also pose significant risks in a research setting. The potential for off-target effects and the induction of cellular stress pathways unrelated to simple uncoupling can complicate the interpretation of experimental results.[18] The development of more specific and less toxic molecular tools, including other uncoupling agents and genetic models, has led to a decline in the widespread use of DNP in many areas of research.

Conclusion: A Foundational, Yet Flawed, Research Tool

The historical use of dinitrophenols in research is a compelling story of how a toxic industrial chemical became a cornerstone of modern bioenergetics. By providing a means to experimentally sever the link between cellular respiration and energy currency production, DNP allowed scientists to peer into the intricate workings of the mitochondrion. The foundational knowledge gained from studies utilizing DNP paved the way for a deeper understanding of metabolic diseases, aging, and cellular physiology. While its use has waned due to its inherent dangers and the availability of more refined research tools, the legacy of DNP serves as a powerful reminder of the often-unexpected paths of scientific discovery and the critical importance of understanding the fundamental mechanisms of life.

References

- Benchchem. (2025).

- da Silva, R. F. M., de Freitas, B. W., de-Mello, V. D. A., & Gualano, B. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. Ido S. de-Paula, 13(2), 1-10.

- Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Molecules, 24(17), 3069.

- Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212.

- Colman, E. (2007). Dinitrophenol and obesity: An early twentieth-century regulatory dilemma. Regulatory Toxicology and Pharmacology, 48(2), 115-117.

- Parascandola, J. (1974). Dinitrophenol and bioenergetics: an historical perspective. Molecular and Cellular Biochemistry, 5(1-2), 69–77.

- Murphy, M. P. (2008). Targeting dinitrophenol to mitochondria: limitations to the development of a self-limiting mitochondrial protonophore. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1018-1024.

- Goldgof, M., Xiao, C., Chanturiya, T., Jou, W., Gavrilova, O., & Reitman, M. L. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry, 289(28), 19341–19350.

- Goldgof, M., Xiao, C., Chanturiya, T., Jou, W., Gavrilova, O., & Reitman, M. L. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. The Journal of biological chemistry, 289(28), 19341–19350.

- Lee, J. H., Kim, J. H., Kim, J. H., Song, D. K., & Kim, Y. H. (2008). 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells. Toxicology in Vitro, 22(3), 659-670.

- Goldgof, M., Xiao, C., Chanturiya, T., Jou, W., Gavrilova, O., & Reitman, M. L. (2014). The chemical uncoupler 2,4-dinitrophenol (DNP) protects against diet-induced obesity and improves energy homeostasis in mice at thermoneutrality. Journal of Biological Chemistry, 289(28), 19341-19350.

- Shetty, R. A., & Mattson, M. P. (2012). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Aging (Albany NY), 4(6), 372–375.

- Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. MDPI.

- Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent.

- Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Molecules (Basel, Switzerland), 24(17), 3069.

- Sanchez-Gass, N. (2021). Mitochondria isolation protocol.

- Tainter, M. L., Stockton, A. B., & Cutting, W. C. (1933). Use of Dinitrophenol in Obesity and Related Conditions: A Progress Report.

- Khdour, O. M., & Hall, A. C. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(8), 2219–2227.

- Wikipedia. (2023, December 12). Thermal shift assay. Wikipedia.

- James, A. M., Cochemé, H. M., Smith, R. A., & Murphy, M. P. (2011). Selective Uncoupling of Individual Mitochondria within a Cell Using a Mitochondria-Targeted Photoactivated Protonophore. ACS Chemical Biology, 7(2), 315-321.

- Rognstad, R., & Katz, J. (1976). Effects of DNP on ATP content of cells.

- Jaramillo-Martinez, V., Martinez-Cerdeño, V., & O'Kusky, J. R. (2013). 2,4-Dinitrophenol induces neural differentiation of murine embryonic stem cells. Neuroscience letters, 553, 89–94.

- Martinez-Outschoorn, U. E., Lin, Z., Trimmer, C., Flomenberg, N., Wang, C., Pavlides, S., ... & Sotgia, F. (2011). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Google Sites. (n.d.).

- Mills, E., & Tanguay, R. L. (2016). The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos. Scientific reports, 6, 33748.

- Serviddio, G., Bellanti, F., & Tamborra, R. (2016). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Oxidative medicine and cellular longevity, 2016, 9758797.

- Jaramillo-Martinez, V., & Martinez-Cerdeño, V. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death.

- Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio.

- Uoselis, L. (2023). Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer. Protocols.io.

- Bronk, J. R., & Kielley, W. W. (1958). Evidence for the point of action of 2, 4-dinitrophenol on ATPase, ATP-32P exchange, ATP-AD32P exchange and phosphorylation. Biochimica et biophysica acta, 29(2), 369–377.

- Chakrabarti, O., Manna, S. K., Brata, S., & Ramiz, S. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR protocols, 5(2), 102986.

- O'Neill, B. E., & Diller, K. R. (2018). Chapter 3. Quantitative Models of Thermal Damage to Cells and Tissues.

- Pullman, M. E., Penefsky, H., & Racker, E. (1960). A FACTOR WHICH INCREASES THE DINITROPHENOL-SENSITIVITY OF THE ATP-ADP EXCHANGE REACTION OF OXIDATIVE PHOSPHORYLATION. The Journal of biological chemistry, 235, 3322–3329.

- Zarei, A., & Vahidi, B. (2022). Adjusting laser power to control the heat generated by nanoparticles at the site of a patient's cells. IET nanobiotechnology, 16(5), 263–274.

- Zarei, A., & Vahidi, B. (2022).

- Zarei, A., & Vahidi, B. (2022). Adjusting laser power to control the heat generated by nanoparticles at the site of a patient's cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dinitrophenol and bioenergetics: an historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amanote [app.amanote.com]

- 7. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ai.updf.com [ai.updf.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A FACTOR WHICH INCREASES THE DINITROPHENOL-SENSITIVITY OF THE ATP-ADP EXCHANGE REACTION OF OXIDATIVE PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evidence for the point of action of 2, 4-dinitrophenol on ATPase, ATP-32P exchange, ATP-AD32P exchange and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of 2,5-Dinitrophenol and its Isomers

This guide provides a comprehensive toxicological overview of 2,5-Dinitrophenol and its isomers, designed for researchers, scientists, and professionals in drug development. It delves into their shared mechanism of toxicity, comparative potencies, metabolic fates, and the experimental methodologies crucial for their evaluation.

Introduction: The Dinitrophenol Isomers - A Class of Potent Metabolic Modulators

Dinitrophenols (DNPs) are a group of synthetic organic compounds with six distinct isomers: 2,3-DNP, 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP, and 3,5-DNP.[1][2] While historically used in various industrial applications such as the manufacturing of dyes, wood preservatives, and explosives, the most notorious of these, 2,4-Dinitrophenol, gained infamy for its use as a weight-loss agent in the 1930s.[2][3] This practice was halted due to severe and often fatal adverse effects.[3] The primary mechanism underlying both the desired metabolic effects and the profound toxicity of all DNP isomers is the uncoupling of oxidative phosphorylation.[4][5] This guide will explore the toxicological profiles of these isomers, with a particular focus on this compound, while drawing comparisons with the more extensively studied 2,4-DNP.

Core Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary toxic effect of dinitrophenols is their ability to act as protonophores, disrupting the mitochondrial proton gradient.[6] In healthy mitochondrial respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP through ATP synthase. Dinitrophenols, being lipophilic weak acids, can shuttle protons across the inner mitochondrial membrane, providing an alternative route for their return to the matrix that bypasses ATP synthase.[6] This uncoupling of electron transport from ATP synthesis leads to a futile cycle where energy is dissipated as heat instead of being harnessed for cellular work.[5] This results in an increased metabolic rate, hyperthermia, and a cascade of downstream toxic effects.[7]

Figure 3: Experimental workflow for the Seahorse XF Mito Stress Test.

6.1.2. Measurement of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent probes can be used to assess changes in the mitochondrial membrane potential.

-

Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, accumulate in the negatively charged mitochondrial matrix. A[3][7] decrease in ΔΨm, as induced by uncouplers like dinitrophenols, results in a decrease in the fluorescence intensity of these probes.

-

TMRM Staining Protocol for Fluorescence Microscopy:

-

Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., HBSS) for 20-30 minutes at 37°C. [3] 3. Imaging: Acquire baseline fluorescence images using a fluorescence microscope.

-

Compound Addition: Add the dinitrophenol isomer to the cells and acquire time-lapse images to monitor the change in TMRM fluorescence.

-

Positive Control: As a positive control for depolarization, add a known uncoupler like FCCP at the end of the experiment.

-

-

Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions over time. A decrease in intensity indicates mitochondrial depolarization.

Cytotoxicity Assays

6.2.1. MTT Assay

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with a range of concentrations of the dinitrophenol isomer for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

6.2.2. Lactate Dehydrogenase (LDH) Assay

-

Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

-

Protocol Outline:

-

Follow the same cell seeding and treatment procedure as the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

-

Measure the formation of the colored product (e.g., formazan) by absorbance at the appropriate wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).

-

Genotoxicity Assessment: The Ames Test

-

Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause mutations that restore the gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

-

Protocol Outline:

-

Prepare different concentrations of the dinitrophenol isomer.

-

In separate tubes, mix the test compound, the Salmonella tester strain, and (optionally) a liver extract (S9 fraction) to simulate mammalian metabolism.

-

Pour the mixture onto a minimal glucose agar plate lacking histidine.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

-

Conclusion and Future Directions

The dinitrophenol isomers represent a class of compounds with a potent and well-defined mechanism of toxicity. While 2,4-DNP has been extensively studied, significant data gaps remain for the other five isomers. Future research should focus on a more comprehensive toxicological characterization of 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-DNP, including their oral, dermal, and inhalation toxicity, as well as their long-term health effects, including genotoxicity and carcinogenicity. A deeper understanding of their comparative metabolism and the toxicological profiles of their metabolites is also crucial for a complete risk assessment. The application of modern in vitro techniques, such as high-content imaging and metabolomics, in conjunction with the established assays outlined in this guide, will be instrumental in filling these knowledge gaps and providing a more complete picture of the toxicological risks associated with this class of compounds.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Bartlett, J., Brunner, M., & Wallis, K. (2010). Dinitrophenol: an explosive return. Emergency Medicine Journal, 27(9), 721–722. [Link]

-

CDC. (2021). ToxFAQs™ for Dinitrophenols. Agency for Toxic Substances and Disease Registry. [Link]

-

Geisler, J. G. (2019). 2,4-Dinitrophenol as a promising therapeutic for nonalcoholic fatty liver disease. Journal of Hepatology, 71(2), 249-251. [Link]

-

Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology, 7(3), 205–212. [Link]

-

Harper, J. A., Dickinson, K., & Brand, M. D. (2001). Mitochondrial uncoupling as a target for drug development for the treatment of obesity. Obesity reviews, 2(4), 255–265. [Link]

- Harvey, D. G. (1959). The toxicity of the dinitrophenols. Journal of Pharmacy and Pharmacology, 11(1), 462-474.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6191, 2,3-Dinitrophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11312, 2,6-Dinitrophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11348, 3,4-Dinitrophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11459, 3,5-Dinitrophenol. Retrieved from [Link]

- National Toxicology Program. (1992). Toxicology and Carcinogenesis Studies of 2,4-Dinitrophenol (CAS No. 51-28-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 405, 1-221.

- Perry, R. J., et al. (2015).

-

ResearchGate. (n.d.). Metabolism pathway of 2,4-dinitrophenol (2,4-DNP). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). 2,4-Dinitrophenol. Technology Transfer Network Air Toxics Web Site. [Link]

-

WikEM. (2020). Dinitrophenol toxicity. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2,6-Dinitrophenol. Retrieved from [Link]

-

Haz-Map. (n.d.). 2,3-Dinitrophenol. Retrieved from [Link]

-

Agilent. (n.d.). Measuring mitochondrial respiration in intact skeletal muscle fibers. Retrieved from [Link]

-

Protocols.io. (2022). Live-cell imaging: Mitochondria membrane potential. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. Retrieved from [Link]

Sources

- 1. ATSDR - ToxFAQsâ¢: Dinitrophenols [medbox.iiab.me]

- 2. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 4. agilent.com [agilent.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Isomeric Distinction and Biological Activities of 2,4-Dinitrophenol and 2,5-Dinitrophenol

Abstract

This technical guide provides a comprehensive analysis of the key differences between the two isomers of dinitrophenol: 2,4-Dinitrophenol (2,4-DNP) and 2,5-Dinitrophenol (2,5-DNP). Addressed to researchers, scientists, and drug development professionals, this document delves into the nuances of their chemical structures, physicochemical properties, synthesis routes, and, most critically, their divergent biological mechanisms and toxicological profiles. By elucidating the structure-activity relationships that govern their distinct behaviors, this guide aims to equip the scientific community with the foundational knowledge required for informed research and development involving these potent metabolic modulators.

Introduction: The Significance of Isomeric Specificity

Dinitrophenols are a class of synthetic organic compounds with six isomers, of which 2,4-Dinitrophenol has garnered significant scientific and public attention.[1] Historically used as a weight-loss agent, 2,4-DNP's potent bioactivity stems from its ability to uncouple oxidative phosphorylation.[2] However, its narrow therapeutic window and severe toxicity have curtailed its clinical use.[3] Its isomer, this compound, while less studied, presents a compelling case for comparative analysis. The seemingly subtle shift in the position of a nitro group profoundly alters the molecule's interaction with biological systems. Understanding these differences is paramount for any research endeavor, from mechanistic studies to the development of novel therapeutics with improved safety profiles. This guide will systematically dissect the disparities between these two isomers, providing a robust framework for their scientific investigation.

Physicochemical Properties: A Comparative Analysis

The location of the nitro groups on the phenol ring directly influences the electronic distribution and steric hindrance of the molecules, leading to distinct physicochemical properties. These differences are fundamental to their biological activity and analytical separation.

| Property | 2,4-Dinitrophenol | This compound |

| Molecular Formula | C₆H₄N₂O₅ | C₆H₄N₂O₅ |

| Molar Mass | 184.11 g/mol | 184.11 g/mol |

| Appearance | Yellow crystalline solid | Yellow needle-like crystals |

| Melting Point | 112-114 °C | 104-108 °C[4][5] |

| Solubility in Water | Slightly soluble | Sparingly soluble[4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene | Soluble in hot ethanol, ether, benzene[4][6] |

| pKa | ~4.0 | ~5.2 |

Insight: The lower melting point of 2,5-DNP suggests weaker intermolecular forces compared to 2,4-DNP. The difference in pKa is particularly noteworthy; the higher pKa of 2,5-DNP indicates it is a weaker acid, which has implications for its ability to act as a protonophore across the mitochondrial membrane.

Synthesis and Reactivity: Isomer-Selective Strategies